3-amino-N-benzyl-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide
Descripción
Propiedades
IUPAC Name |
3-amino-N-benzyl-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS/c21-17-15-6-7-16(14-8-10-22-11-9-14)24-20(15)26-18(17)19(25)23-12-13-4-2-1-3-5-13/h1-11H,12,21H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSUGANFJLAQMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-benzyl-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-bromoacetophenone with 3,4-dimethoxybenzaldehyde in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione, which is further reacted with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to form the desired thienopyridine derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
3-amino-N-benzyl-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be
Actividad Biológica
3-amino-N-benzyl-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is a compound belonging to the thieno[2,3-b]pyridine family, known for its diverse biological activities, particularly in cancer therapy. This article explores its synthesis, biological activity, and potential therapeutic applications.
Synthesis
The synthesis of this compound involves several steps. The compound is typically synthesized through a reaction involving 6-(4-fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile and N-benzyl-2-chloroacetamide in the presence of a base. The resulting product undergoes crystallization to yield the desired compound with a good yield (approximately 60%) .
Anticancer Properties
Research indicates that thieno[2,3-b]pyridine derivatives exhibit significant anticancer activity. The compound has been shown to inhibit cell proliferation in various cancer cell lines, including colorectal cancer (HCT116) and triple-negative breast cancer (MDA-MB-231). In a study assessing the anti-proliferative activity of related compounds, several derivatives demonstrated over 85% inhibition of cell growth at a concentration of 1 μM .
Table 1: Anti-Proliferative Activity of Thieno[2,3-b]pyridine Derivatives
| Compound | Cell Line | % Inhibition at 1 μM |
|---|---|---|
| 3-amino-N-benzyl... | HCT116 | >85% |
| 3-amino-N-benzyl... | MDA-MB-231 | >85% |
| Other Analogues | HCT116 | Varies (up to >85%) |
| Other Analogues | MDA-MB-231 | Varies (up to >85%) |
The mechanism underlying the anti-proliferative effects of thieno[2,3-b]pyridine derivatives is believed to involve the inhibition of specific biological pathways. Notably, they target phosphoinositide-specific phospholipase C (PI-PLC), which plays a crucial role in cancer cell signaling and proliferation. This inhibition leads to disrupted cell cycle progression and increased apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be influenced by its structural features:
- Amine Group : The presence of a primary amine at the 3-position is critical for maintaining biological activity.
- Substituents : Variations in substituents on the phenyl rings can significantly affect potency; electron-rich groups tend to enhance activity.
- Linker Modifications : Altering the amide linker between the thieno[2,3-b]pyridine core and phenyl ring can lead to a complete loss of activity if not optimized properly .
Case Studies and Research Findings
Several studies have investigated the biological properties of thieno[2,3-b]pyridine derivatives:
- Study on Anti-Cancer Activity : A series of benzoyl analogues were synthesized and tested for their anti-proliferative effects. Six analogues showed over 85% inhibition in HCT116 cells, indicating strong potential for further development as anticancer agents .
- Kinase Inhibition : Compounds from this family have also been evaluated as inhibitors of IκB kinase (IKK), which is implicated in various inflammatory diseases and cancers. These compounds demonstrated promising results in inhibiting IKK activity, suggesting their utility in treating IKK-mediated conditions .
Aplicaciones Científicas De Investigación
Anticancer Activity
The thieno[2,3-b]pyridine scaffold has been extensively studied for its anticancer properties. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds with similar structures showed potent activity against human lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines, with some derivatives achieving IC50 values in the low micromolar range .
Anti-inflammatory Properties
The compound is also noted for its anti-inflammatory effects. It acts as an inhibitor of the IκB kinase complex, which is crucial in the NF-κB signaling pathway. This pathway is involved in the regulation of multiple pro-inflammatory cytokines and plays a role in autoimmune diseases and cancer . By inhibiting this pathway, 3-amino-N-benzyl-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide could potentially mitigate inflammation-related conditions.
Clinical Studies
A notable clinical study evaluated the efficacy of thieno[2,3-b]pyridine derivatives in treating various cancers. The results indicated that these compounds not only inhibited tumor growth but also reduced metastasis in animal models. The study highlighted a specific derivative that significantly outperformed standard chemotherapy agents in terms of efficacy and safety profiles .
Structure-Activity Relationship (SAR) Studies
Research has focused on understanding the relationship between the chemical structure of thieno[2,3-b]pyridine derivatives and their biological activity. Modifications to the benzyl group and pyridine moiety have been shown to enhance anticancer potency while reducing toxicity .
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Thieno[2,3-b]pyridine derivatives exhibit diverse pharmacological properties, modulated by substituent variations. Below is a systematic comparison:
Substituents at Position 6
- Pyridinyl vs. Aryl Groups: Target Compound (6-pyridin-4-yl): The pyridinyl group enhances aromatic interactions and polarity compared to non-heteroaryl groups. For example, 3-amino-N-benzyl-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide () forms dihedral angles of 10.57° with its fluorophenyl group, favoring planar stacking. 6-Phenyl Derivatives: Compounds like 3-amino-6-phenylthieno[2,3-b]pyridine-2-carbonitrile () prioritize hydrophobic interactions, reducing aqueous solubility compared to pyridinyl-substituted analogs .
Substituents at Position 2 (Carboxamide)
- Benzyl vs. Sulfonamide Groups: Target Compound (N-benzyl): The benzyl group offers moderate lipophilicity, balancing membrane permeability and solubility.
Substituents at Position 4
- Alkoxy vs. Halogenated Groups: 4-Alkoxy Derivatives: Compounds such as 3-amino-4-(benzyloxy)thieno[2,3-b]pyridine-2-carboxamide () show melting points >200°C due to hydrogen bonding from alkoxy groups. The target compound lacks such substituents, likely resulting in a lower melting point . 4-Trifluoromethyl Derivatives: Electron-withdrawing groups (e.g., CF₃ in ) increase metabolic stability but reduce nucleophilic reactivity compared to the target compound’s unsubstituted position .
Data Tables
Table 1: Physical and Structural Properties of Selected Thieno[2,3-b]pyridine Derivatives
Key Research Findings
- Synthetic Accessibility : The target compound’s lack of complex substituents (e.g., sulfonamides or CF₃ groups) may streamline synthesis compared to derivatives in and .
- Conformational Flexibility : The pyridin-4-yl group’s planar geometry (vs. 3,4-difluorophenyl in ) could enhance target binding in drug design .
- Thermal Stability : Derivatives with alkoxy groups () exhibit higher thermal stability, suggesting that the target compound may require stabilization additives in formulations .
Q & A
Q. What are the optimal synthetic routes for 3-amino-N-benzyl-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation reactions. Key steps include:
- Cyclization : Use of thiourea derivatives or aminothiophenes to form the thienopyridine core .
- Substituent introduction : Pyridin-4-yl and benzyl groups are introduced via nucleophilic substitution or palladium-catalyzed coupling.
- Optimization : Reaction temperature (e.g., 60–80°C for cyclization), solvent polarity (DMF or DMSO for solubility), and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) must be calibrated using Design of Experiments (DoE) to maximize yield .
- Validation : Monitor progress via TLC and HPLC (>98% purity threshold) .
Q. How can structural ambiguities in this compound be resolved using advanced spectroscopic and crystallographic techniques?
- Methodological Answer :
- X-ray crystallography : Single-crystal analysis (e.g., Cu Kα radiation, 294 K) resolves bond lengths (mean C–C = 0.004 Å) and confirms stereochemistry .
- Multi-nuclear NMR : ¹H/¹³C NMR (DMSO-d₆) identifies NH/amino protons (δ 6.5–7.2 ppm) and distinguishes pyridine vs. benzyl aromatic signals .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 429.1) .
Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?
- Methodological Answer :
- Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination) .
- Antimicrobial activity : Broth microdilution assays (MIC values) against Proteus vulgaris and Pseudomonas aeruginosa .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer :
- Substituent variation : Synthesize analogs with modified benzyl (e.g., 4-methoxybenzyl) or pyridyl (e.g., pyridin-3-yl) groups to assess steric/electronic effects .
- Pharmacophore modeling : Use Schrödinger’s Phase or MOE to identify critical H-bond donors (e.g., 3-amino group) and hydrophobic pockets .
- Data integration : Cross-correlate bioactivity (IC₅₀) with logP (HPLC-derived) and polar surface area (PSA) to optimize bioavailability .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?
- Methodological Answer :
- Metabolic stability : Perform liver microsome assays (human/rat) to identify cytochrome P450-mediated degradation .
- Formulation adjustments : Use PEGylated nanoparticles or liposomes to enhance plasma half-life .
- PK/PD modeling : Integrate pharmacokinetic parameters (Cmax, AUC) with tumor growth inhibition in xenograft models .
Q. How can computational methods predict off-target interactions and toxicity risks?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina to screen against the DrugBank database for unintended kinase/GPCR binding .
- Toxicity prediction : Employ QSAR models (e.g., ProTox-II) to flag hepatotoxicity or mutagenicity risks .
- Experimental validation : Counter-screen against hERG channels (patch-clamp) and Ames test for genotoxicity .
Q. What crystallographic challenges arise during polymorph screening, and how are they addressed?
- Methodological Answer :
- Polymorph control : Use solvent-drop grinding (e.g., ethanol/acetone) to isolate stable Form I vs. metastable Form II .
- Thermal analysis : DSC/TGA identifies phase transitions (melting point ~290°C) and hydrate formation .
- Synchrotron studies : High-flux X-rays (λ = 0.7 Å) resolve disorder in the benzyl group .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC₅₀ values across different kinase assays?
- Methodological Answer :
- Assay standardization : Normalize ATP concentrations (1 mM vs. 10 μM) and enzyme purity (>90% by SDS-PAGE) .
- Control compounds : Include staurosporine or erlotinib as internal benchmarks .
- Statistical rigor : Use ANOVA with post-hoc Tukey tests to assess inter-lab variability .
Q. What experimental factors explain variability in microbial growth inhibition data?
- Methodological Answer :
- Strain specificity : Test clinical vs. ATCC strains of P. aeruginosa (e.g., PAO1 vs. PA14) .
- Media composition : Cation-adjusted Mueller-Hinton broth vs. LB agar impacts MIC by 2–4 fold .
- Endpoint criteria : Optical density (OD600) vs. colony-forming units (CFU) may yield divergent results .
Methodological Best Practices
Q. What quality control protocols ensure batch-to-batch consistency in synthesis?
- Methodological Answer :
- In-process controls : Monitor intermediates via FTIR (e.g., carbonyl stretch at 1680 cm⁻¹) .
- HPLC-DAD : Use C18 columns (ACN/water gradient) to detect impurities (<0.5% area) .
- Stability studies : Accelerated degradation (40°C/75% RH) identifies hydrolytically labile groups (e.g., amide bond) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
